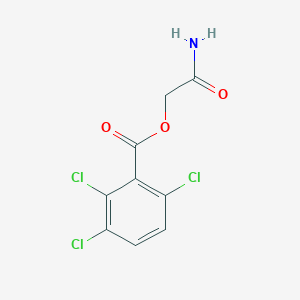

Carbamoylmethyl 2,3,6-trichlorobenzoate

Description

Carbamoylmethyl 2,3,6-trichlorobenzoate is a synthetic organic compound derived from 2,3,6-trichlorobenzoic acid (2,3,6-TBA), where the carboxylic acid group is esterified with a carbamoylmethyl moiety.

Properties

Molecular Formula |

C9H6Cl3NO3 |

|---|---|

Molecular Weight |

282.5 g/mol |

IUPAC Name |

(2-amino-2-oxoethyl) 2,3,6-trichlorobenzoate |

InChI |

InChI=1S/C9H6Cl3NO3/c10-4-1-2-5(11)8(12)7(4)9(15)16-3-6(13)14/h1-2H,3H2,(H2,13,14) |

InChI Key |

IXFCFKVGHPCFRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)OCC(=O)N)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties of 2,3,6-Trichlorobenzoic Acid (Parent Compound):

- Molecular Formula : C₇H₃Cl₃O₂

- Molecular Weight : 224.45 g/mol

- Boiling Point : 324.5°C at 760 mmHg

- CAS Registry Number : 50-31-7 (acid form)

- Use : Primarily as a herbicide precursor or active ingredient in salts (e.g., potassium 2,3,6-trichlorobenzoate, CAS 4559-30-2) .

The carbamoylmethyl ester variant introduces a carbamate functional group, which may alter solubility, stability, and biological activity compared to its acid or salt forms.

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of 2,3,6-Trichlorobenzoate Derivatives and Analogous Compounds

*Estimated based on structural similarity.

Structural and Functional Differences

Ionic vs. Covalent Derivatives: Salts (Potassium/Sodium): Ionic nature enhances water solubility, making them suitable for foliar herbicide applications .

Functional Group Impact: Carbamoylmethyl Group: Introduces a carbamate moiety, which is associated with fungicidal or insecticidal activity in compounds like benomyl . This group may confer dual herbicidal and antifungal properties to Carbamoylmethyl 2,3,6-trichlorobenzoate. Chlorination Pattern: 2,3,6-Trichlorobenzoates differ from 2,4,5-trichlorophenoxy derivatives (e.g., 2,4,5-T) in substitution position, reducing phytotoxicity risks while maintaining herbicidal efficacy .

Physicochemical Properties :

- Boiling Points : The parent acid (324.5°C) has a higher boiling point than its ester derivatives due to strong hydrogen bonding. Methyl esters typically exhibit lower boiling points (~200–250°C).

- Solubility : Potassium salts are highly water-soluble (>500 g/L), whereas methyl esters are lipid-soluble, favoring organic solvent formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.